
7-(3-(Dimethylamino)propoxy)flavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(Dimethylamino)propoxy)flavone is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(Dimethylamino)propoxy)flavone typically involves the following steps:
Starting Material: The synthesis begins with a flavone scaffold, which is a 2-phenylchromen-4-one structure.
Introduction of the Propoxy Group: The 3-(dimethylamino)propoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the flavone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
7-(3-(Dimethylamino)propoxy)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the flavone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
7-(3-(Dimethylamino)propoxy)flavone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
類似化合物との比較
Similar Compounds
7-Hydroxyflavone: Known for its strong antioxidant properties.
5,7-Dihydroxyflavone: Exhibits significant anticancer activity.
7-Methoxyflavone: Studied for its anti-inflammatory effects.
Uniqueness
7-(3-(Dimethylamino)propoxy)flavone is unique due to the presence of the 3-(dimethylamino)propoxy group, which enhances its ability to interact with biological targets, potentially increasing its efficacy in various applications.
特性
| 611-58-5 | |
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC名 |
7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H21NO3/c1-21(2)11-6-12-23-16-9-10-17-18(22)14-19(24-20(17)13-16)15-7-4-3-5-8-15/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
InChIキー |
GTYLAXADLIHMMY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


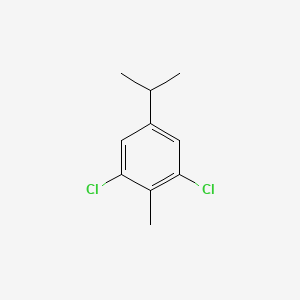
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
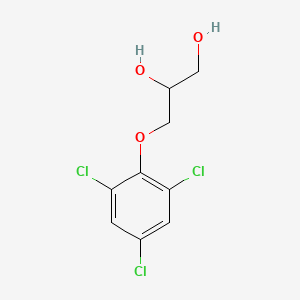

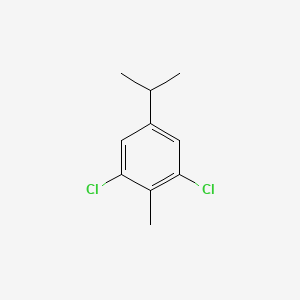

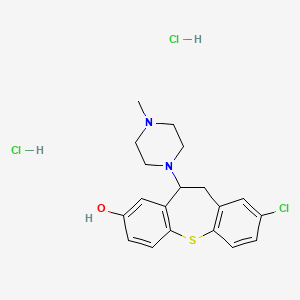
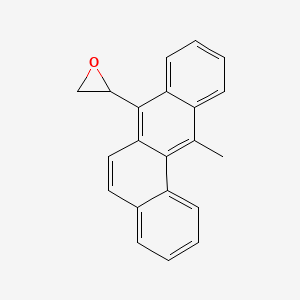
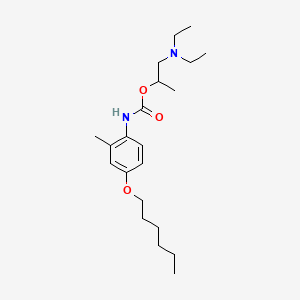

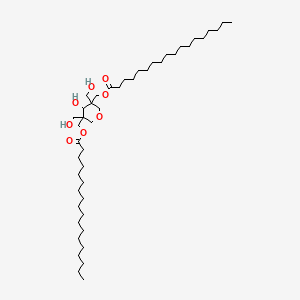
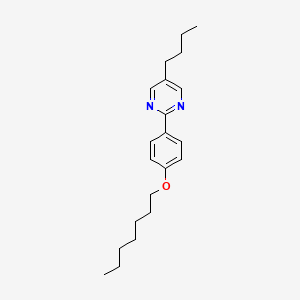
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

